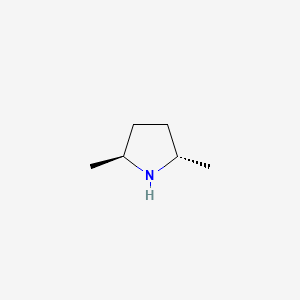

(2S,5S)-2,5-dimethylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117968-50-0 | |

| Record name | 2,5-Dimethylpyrrolidine, (2S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117968500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0N1U8C403 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance and Research Context of Chiral Pyrrolidines

Chiral pyrrolidines are a critical class of organic compounds that are widely distributed in nature and are key components of many biologically active molecules and pharmaceuticals. nih.govfrontiersin.org The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous natural products, including alkaloids, vitamins, and hormones. mdpi.com Its presence is also notable in a variety of synthetic drugs. mdpi.com The inherent chirality of many of these molecules is often crucial for their biological function, making the stereoselective synthesis of pyrrolidine derivatives a major focus of research in organic and medicinal chemistry. mdpi.com

The importance of chiral pyrrolidines extends to their use as versatile building blocks in the synthesis of complex molecules. nih.gov They are frequently employed as chiral auxiliaries, ligands in metal-catalyzed reactions, and as organocatalysts, enabling the creation of new stereocenters with high levels of control. nih.govacs.org The development of novel and efficient methods for the asymmetric synthesis of substituted chiral pyrrolidines is an ongoing challenge that continues to drive innovation in the field. nih.govacs.org Researchers are constantly seeking to design and synthesize new pyrrolidine-based structures to improve the efficiency and selectivity of catalytic processes and to apply them to more complex and less reactive substrates. nih.gov

Recent advancements in biocatalysis have also opened up new avenues for the construction of chiral pyrrolidines. acs.orgnih.gov Engineered enzymes are now being used to catalyze intramolecular C-H amination reactions, providing a novel and efficient route to these valuable compounds. acs.orgnih.gov

The Role of 2s,5s 2,5 Dimethylpyrrolidine in Organic Chemistry

(2S,5S)-2,5-dimethylpyrrolidine, a C2-symmetrical chiral diamine, has proven to be a particularly useful tool in asymmetric synthesis. Its rigid, five-membered ring structure and the presence of two stereogenic centers make it an effective chiral controller in a variety of chemical transformations.

One of the primary applications of this compound is as a chiral auxiliary. In this role, it is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed, yielding the enantiomerically enriched product.

Furthermore, this compound and its derivatives are widely used as chiral ligands in transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of reactions such as hydrogenations, cross-couplings, and cycloadditions. For instance, phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine (B122466) unit have been shown to be highly effective in enantioselective trimethylenemethane [3+2] cycloadditions. acs.org

The compound also serves as a precursor for the synthesis of more complex chiral catalysts. For example, it can be a starting material for the creation of chiral bishydrazone ligands used in palladium-catalyzed atroposelective cross-coupling reactions. acs.org

Scope and Research Objectives Within Pyrrolidine Chemistry

Enantiomeric Purity and Stereocontrol in Synthetic Pathways

The synthesis of enantiomerically pure this compound is a key focus in organic chemistry due to its application as a chiral auxiliary. nih.gov Achieving high enantiomeric purity is critical for its effectiveness in inducing stereoselectivity in chemical reactions. Various synthetic pathways have been developed to control the stereochemistry of the pyrrolidine ring.

One of the earliest and most notable stereoselective strategies for synthesizing enantiopure 2,5-disubstituted pyrrolidines was developed by Rapoport, starting from L-pyroglutamic acid. acs.org Another significant approach, developed by Schlessinger and coworkers, allows for the synthesis of both enantiomers of trans-2,5-dimethylpyrrolidine starting from either D- or L-alanine. nih.gov This method involves the reduction of the amino acid to an amino alcohol, followed by protection of the amine group. nih.gov

More recent advancements include multi-enzymatic cascade processes. acs.org These methods utilize transaminases and reductive aminases to produce enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. acs.org For instance, an R-selective transaminase from Mycobacterium chlorophenicum and an S-selective transaminase from Bacillus megaterium have been successfully used for the initial monoamination of the diketone. acs.org The subsequent reduction of the resulting dihydropyrrole is then carried out stereoselectively using a reductive aminase from Ajellomyces dermatitidis. acs.org

A powerful strategy for creating stereopure 2,5-diarylpyrrolidines is through a double arylation method. acs.org However, a limitation of this approach is that it typically yields only one enantiomer because it relies on (+)-sparteine, a naturally occurring substance for which the opposite enantiomer is not available. nih.govacs.org

| Starting Material | Key Reagents/Method | Product | Reference |

| L-Pyroglutamic acid | Functional group manipulation, thiolactam formation | Enantiopure 2,5-disubstituted pyrrolidines | acs.org |

| D- or L-Alanine | Reduction, amine protection | Both enantiomers of trans-2,5-dimethylpyrrolidine | nih.gov |

| 1,4-Diketones | Transaminases, reductive aminases (multi-enzymatic cascade) | Enantiomerically pure 2,5-disubstituted pyrrolidines | acs.org |

| Glycerol-derived bistriflate and aminosulfone | Sequential SN2 displacements, reductive removal of sulfone | cis- and trans-2,5-disubstituted pyrrolidines | acs.org |

C2-Symmetry in this compound and its Derivatives

The C2-symmetry of this compound is a defining structural feature that contributes significantly to its utility as a chiral auxiliary. nih.gov This symmetry element means that the molecule can be rotated by 180 degrees around a central axis and remain unchanged. This property is crucial for its ability to create a well-defined and predictable chiral environment, which in turn leads to high levels of stereoselectivity in asymmetric synthesis.

The importance of C2-symmetric pyrrolidines has driven the development of numerous stereoselective strategies for their synthesis. nih.gov The inherent symmetry in these molecules simplifies the analysis of transition states in reactions where they are used as chiral controllers, making it easier to predict the stereochemical outcome.

Derivatives of this compound, such as chiral bishydrazone ligands, have been synthesized for use in palladium-catalyzed atroposelective cross-coupling reactions. nih.govacs.org The C2-symmetry of the pyrrolidine backbone in these ligands is instrumental in controlling the stereochemistry of the products.

Diastereoselective Control in Chemical Transformations Involving this compound Scaffolds

The rigid, C2-symmetric scaffold of this compound provides excellent diastereoselective control in a variety of chemical transformations. When used as a chiral auxiliary, it effectively directs the approach of incoming reagents to one face of the substrate, leading to the preferential formation of one diastereomer over the other.

A notable example of this diastereoselective control is in the synthesis of 2,5-disubstituted pyrrolidines themselves. By reacting a glycerol-derived bistriflate with an aminosulfone, both cis- and trans-2,5-disubstituted pyrrolidines can be accessed with high stereocontrol through a sequence of SN2 reactions. acs.org

Furthermore, Seidel and coworkers developed a method for the C-H functionalization of unprotected cyclic amines. nih.gov This process, which involves an intermolecular hydride transfer to form an imine followed by reaction with an organolithium reagent, was successfully applied to an enantioenriched pyrrolidine to produce the trans-isomer exclusively, without any loss of enantiomeric purity. nih.gov

Resolution Methodologies for Racemic Pyrrolidine Derivatives

While stereoselective synthesis is the preferred method for obtaining enantiomerically pure pyrrolidines, classical resolution of racemic mixtures remains a valuable technique. acs.org This approach involves separating the enantiomers of a racemic mixture by converting them into a pair of diastereomers through reaction with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization or chromatography.

Asymmetric Synthesis Approaches to this compound

The asymmetric synthesis of this compound is a well-explored area of organic chemistry, leading to a variety of strategic approaches. These methods are crucial for accessing the enantiomerically pure compound, which is essential for its applications in stereoselective catalysis.

A primary strategy for obtaining enantiopure this compound involves starting from readily available chiral molecules, often referred to as the chiral pool. This approach leverages the inherent stereochemistry of the starting material to dictate the stereochemical outcome of the final product.

One of the most concise and efficient syntheses begins with the achiral precursor 2,5-hexanedione. nih.govacs.org The key step is the enantioselective reduction of the diketone to the corresponding (2S,5S)-hexanediol using baker's yeast. nih.govacs.org This biocatalytic reduction proceeds with excellent stereoselectivity, and the desired stereoisomer can be obtained in high purity after a single recrystallization. nih.gov The resulting diol is then activated, typically by converting it into a bismethanesulfonate. Subsequent reaction with benzylamine (B48309) leads to the formation of the N-benzyl protected pyrrolidine ring. nih.govacs.org The final debenzylation step furnishes the target compound.

Another successful approach, developed by the Schlessinger group, utilizes amino acids as the chiral precursor. nih.gov For instance, starting from D-alanine, the synthesis commences with its reduction to the corresponding amino alcohol. nih.gov The amino group is selectively protected, commonly with a benzyl (B1604629) chloroformate, before further transformations lead to the construction of the pyrrolidine ring, ensuring the trans-stereochemistry is established. nih.gov This method is advantageous as both D- and L-alanine are readily available, allowing access to either enantiomer of the target pyrrolidine. nih.gov

Other notable precursors from the chiral pool include carbohydrates like D-mannitol, which can be transformed into key intermediates such as bis-epoxides for subsequent cyclization. nih.govacs.org

| Starting Material | Key Transformation | Intermediate(s) | Reference(s) |

| 2,5-Hexanedione | Enantioselective reduction with baker's yeast | (2S,5S)-Hexanediol | nih.gov, acs.org |

| D-Alanine | Reduction to amino alcohol, selective protection | N-protected amino alcohol | nih.gov |

| D-Mannitol | Conversion to bis-epoxide or cyclic sulfate (B86663) | (S,S)-bis-epoxide | nih.gov, acs.org |

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy has been effectively applied to the synthesis of substituted pyrrolidines.

(S)-α-Methylbenzylamine is a widely used chiral amine that can serve as a chiral auxiliary or a building block in the synthesis of various optically active compounds. sigmaaldrich.comresearchgate.net It is employed to create diastereomeric intermediates that allow for the separation of enantiomers or to direct the stereochemical course of a reaction. sigmaaldrich.comresearchgate.net In the context of pyrrolidine synthesis, a chiral amine like (S)-α-methylbenzylamine can be reacted with a diketone or a related substrate to form a chiral imine or enamine, which then undergoes a diastereoselective transformation, such as reduction or alkylation, to establish the desired stereocenters on the pyrrolidine ring.

Beyond common amines, other chiral auxiliaries have proven effective. The group of Higashiyama demonstrated a versatile method using (R)-phenylglycinol as the chiral auxiliary. acs.org The synthesis involves the condensation of (R)-phenylglycinol with aromatic aldehydes to form chiral imines. acs.org These imines then react diastereoselectively with a Grignard reagent, followed by reaction with 1,3-oxazolidines to construct the pyrrolidine ring with controlled stereochemistry. acs.org

A conceptually different approach developed by Davis relies on a chiral sulfinimine as the auxiliary. nih.govacs.org The strategy involves a diastereoselective Mannich reaction between the enolate of methyl acetate (B1210297) and the chiral sulfinimine. nih.govacs.org This step sets the stereochemistry, which is then carried through a series of transformations, including an iodocyclization to form the pyrrolidine ring, ultimately yielding the desired 2,5-disubstituted pyrrolidine. nih.govacs.org

| Chiral Auxiliary | Key Reaction(s) | Resulting Intermediate Type | Reference(s) |

| (R)-Phenylglycinol | Condensation to chiral imine, diastereoselective Grignard addition | Chiral 1,3-oxazolidine | acs.org |

| Chiral Sulfinimine | Diastereoselective Mannich reaction, iodocyclization | Mannich product, cyclized sulfonamide | nih.gov, acs.org |

A robust and widely used method for forming the pyrrolidine ring is through intramolecular nucleophilic displacement (SN2) reactions. This strategy typically involves a linear precursor containing a nucleophilic group (usually an amine) and one or two electrophilic centers (often bearing leaving groups like tosylates, mesylates, or halides) at appropriate positions.

The synthesis of this compound from (2S,5S)-hexanediol is a classic example of this approach. nih.govacs.org After the diol is converted to its bismethanesulfonate derivative, the two hydroxyl groups are transformed into excellent leaving groups. The introduction of a primary amine, such as benzylamine, initiates a sequence of two consecutive intermolecular SN2 displacements. acs.org The amine first displaces one mesylate group, and the resulting secondary amine then undergoes an intramolecular cyclization, displacing the second mesylate group to form the pyrrolidine ring with a complete inversion of configuration at both stereocenters, thus preserving the trans relationship of the methyl groups. nih.govacs.org

A similar double displacement mechanism was reported by Sasaki and co-workers, who reacted a chiral glycerol-derived bistriflate with an aminosulfone. acs.org The cyclization proceeds via two sequential SN2 reactions to afford the pyrrolidine. acs.org Another variation involves the use of an azide (B81097) as the nucleophile. In a synthesis starting from D-mannitol, a cyclic sulfate intermediate is opened by an azide ion. acs.org The remaining alcohol is activated as a mesylate. Reduction of the azide to a primary amine then triggers a spontaneous intramolecular 5-exo-tet cyclization, displacing the mesylate to yield the enantiopure trans-2,5-disubstituted pyrrolidine. acs.org

| Precursor Type | Leaving Group(s) | Nucleophile | Cyclization Mechanism | Reference(s) |

| Acyclic Bismesylate | Methanesulfonate (x2) | Benzylamine | Double intermolecular SN2 | nih.gov, acs.org |

| Acyclic Bistriflate | Triflate (x2) | Aminosulfone | Double SN2 | acs.org |

| Acyclic Azido Mesylate | Methanesulfonate | Azide (reduced to amine in situ) | Intramolecular SN2 (5-exo-tet) | acs.org |

Stereoselective Pyrrolidine Ring-Forming Reactions

Catalytic Asymmetric C–H Insertion of Carbenes for Pyrrolidine Formation

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. In the context of pyrrolidine synthesis, catalytic asymmetric C-H insertion of carbenes represents a cutting-edge approach to creating stereochemically defined pyrrolidine rings.

This methodology often involves the use of rhodium(II) catalysts to generate a transient rhodium carbene intermediate from a diazo compound. acs.org This reactive species can then undergo an intramolecular C-H insertion reaction with an appropriately positioned C-H bond, leading to the formation of the pyrrolidine ring with high levels of stereocontrol. The chirality of the resulting pyrrolidine is dictated by the chiral ligands associated with the rhodium catalyst.

A notable advancement in this area is the use of azavinyl carbenes, generated from stable 1-sulfonyl-1,2,3-triazoles in the presence of a chiral Rh(II) carboxylate catalyst. organic-chemistry.orgnih.govcapes.gov.br This method allows for the highly efficient and enantioselective C-H insertion into unactivated alkanes, providing access to β-chiral sulfonamides which can be precursors to substituted pyrrolidines. organic-chemistry.orgnih.govcapes.gov.br The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups. organic-chemistry.org The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity. acs.orgorganic-chemistry.org

For instance, Davies and coworkers developed a method utilizing two sequential rhodium(II)-catalyzed C-H insertions with donor-acceptor diazo precursors to construct C2-symmetrical 2,5-disubstituted pyrrolidines with excellent enantio- and diastereocontrol. acs.org This strategy highlights the power of direct difunctionalization of a pyrrolidine moiety. acs.org

Table 1: Key Features of Catalytic Asymmetric C–H Insertion for Pyrrolidine Synthesis

| Feature | Description | Reference |

| Catalyst | Chiral Rhodium(II) carboxylates (e.g., Rh2(S-PTAD)4, Rh2(S-NTTL)4) | acs.orgorganic-chemistry.org |

| Carbene Source | Diazo compounds, 1-sulfonyl-1,2,3-triazoles | acs.orgorganic-chemistry.org |

| Key Transformation | Intramolecular C-H bond insertion | nih.gov |

| Stereocontrol | High enantio- and diastereoselectivity controlled by the chiral ligand | acs.orgacs.org |

| Advantages | Atom economy, direct functionalization of C-H bonds, mild reaction conditions | organic-chemistry.orgnih.gov |

Double Arylation Strategies for 2,5-Disubstituted Pyrrolidines

The synthesis of 2,5-diarylpyrrolidines, a class of compounds with significant applications as chiral ligands, has been advanced through double arylation strategies. acs.org These methods provide a direct and modular approach to installing two aryl groups at the C2 and C5 positions of the pyrrolidine ring.

One powerful strategy, developed by Campos and coworkers, involves a sequential bisarylation of N-Boc-pyrrolidine. acs.org This highly efficient and modular approach allows for the rapid synthesis of a variety of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with consistently high selectivities, regardless of the electronic nature of the aryl substituents. acs.org This method was successfully utilized by Trost's group to synthesize a range of phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit for use in enantioselective cycloaddition reactions. acs.org

Another approach involves the diastereoselective addition of Grignard reagents to chiral imines and subsequently to 1,3-oxazolidines, as demonstrated by Higashiyama and coworkers. acs.org This method allows for the synthesis of trans-2,5-bis(aryl)pyrrolidines. acs.org The process begins with the condensation of (R)-phenylglycinol with aromatic aldehydes to form chiral imines, which then react with a specific Grignard reagent. acs.org

A limitation of some double arylation strategies is the reliance on naturally available chiral sources like (+)-sparteine, which restricts access to only one enantiomer of the final product. acs.org However, the development of sparteine (B1682161) surrogates is an active area of research aimed at overcoming this limitation. acs.org

Table 2: Comparison of Double Arylation Strategies

| Strategy | Key Features | Advantages | Limitations | Reference |

| Sequential Bisarylation of N-Boc-pyrrolidine | Use of N-Boc-pyrrolidine as starting material; sequential addition of two aryl groups. | Highly modular, high selectivity, applicable to symmetrical and unsymmetrical products. | acs.org | |

| Diastereoselective Grignard Additions | Utilizes chiral imines derived from (R)-phenylglycinol; two sequential diastereoselective additions. | Good for synthesizing trans-2,5-bis(aryl)pyrrolidines. | acs.org | |

| Sparteine-Mediated Lithiation-Arylation | Employs (+)-sparteine as a chiral ligand to direct the arylation. | Powerful for stereopure 2,5-diarylpyrrolidines. | Limited to one enantiomer due to the natural availability of only (+)-sparteine. | acs.org |

Syntheses Derived from Chiral Pool Starting Materials

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources. Utilizing these materials as starting points for the synthesis of complex chiral molecules like this compound is a highly effective and economical strategy.

L-alanine, a naturally occurring amino acid, serves as an excellent chiral precursor for the synthesis of this compound. A reported synthesis begins with the reduction of D-alanine to the corresponding amino alcohol. acs.org The amine is then selectively protected, and the alcohol is converted to a good leaving group. A copper-mediated reaction with an allyl magnesium bromide introduces one of the methyl groups and sets the stage for cyclization. The pyrrolidine ring is then formed via an intramolecular aminomercuration followed by reduction. acs.org

Commercially available 2,5-hexanediol (B147014) can be used as a starting material for the synthesis of 2,5-disubstituted pyrrolidines. One approach involves a double Sharpless dihydroxylation of a 1,4-diene to create a tetraol with defined stereochemistry. acs.org This tetraol is then converted into a biscyclic carbonate. Subsequent hydrogenolysis and mesylation, followed by reaction with an amine and deprotection, yield the desired pyrrolidine. acs.org While this strategy can provide access to various 2,5-disubstituted pyrrolidines, the diversity of the final products is inherently linked to the choice of the initial starting material. acs.org

Another method involves the conversion of a diol to a cyclic sulfate. acs.org Nucleophilic displacement of the sulfate with an azide, followed by activation of the remaining alcohol and subsequent reduction of the azide, triggers a cyclization to form the enantiopure trans-2,5-dialkylpyrrolidine. acs.org

Biocatalysis offers a green and highly selective alternative for preparing chiral precursors. Enzymes, such as ketoreductases (KREDs) and imine reductases (IREDs), can perform reductions with exceptional levels of stereocontrol under mild reaction conditions. acs.orgnih.gov

For instance, IREDs have been successfully employed in the asymmetric reduction of 2-arylpyrrolines to generate the corresponding chiral pyrrolidines. acs.org Process development has shown that IREDs can operate at high substrate concentrations, making the process scalable. acs.org Similarly, KREDs are widely used for the stereoselective reduction of keto groups to chiral alcohols, which are versatile intermediates in pyrrolidine synthesis. nih.gov Engineered KREDs have demonstrated high stereoselectivity in the dynamic kinetic resolution of β-keto lactone intermediates. acs.org These biocatalytic methods often lead to high enantiomeric excess and can significantly shorten synthetic routes. nih.gov

Table 3: Chiral Pool Starting Materials and Key Transformations

| Starting Material | Key Transformation(s) | Resulting Pyrrolidine Type | Reference |

| L-Alanine | Reduction, aminomercuration-cyclization | 2,5-disubstituted | acs.org |

| 2,5-Hexanediol | Sharpless dihydroxylation, cyclization | 2,5-disubstituted | acs.org |

| 2-Arylpyrrolines | IRED-catalyzed asymmetric reduction | 2-Arylpyrrolidines | acs.org |

| β-Keto lactones | KRED-catalyzed dynamic kinetic resolution | Chiral alcohol precursors | acs.org |

Synthesis of Specific this compound Derivatives

The synthetic methodologies described above can be adapted and applied to the synthesis of specific derivatives of this compound, which are valuable in various applications, including as chiral ligands and pharmaceutical intermediates.

For example, the synthesis of chiral bishydrazone ligands for palladium-catalyzed cross-coupling reactions has been achieved using a double arylation strategy. acs.org Similarly, the development of phosphoramidite ligands incorporating a chiral pyrrolidine unit for enantioselective cycloadditions has been a significant application of these synthetic methods. acs.org

The synthesis of pyrrolidine-2,5-dione derivatives has also been explored, with some compounds showing potential as anti-inflammatory agents by targeting cyclooxygenase enzymes. ebi.ac.uk These syntheses often involve Michael additions to N-substituted maleimides. ebi.ac.uk

Furthermore, the development of enantioconvergent syntheses allows for the preparation of specific enantiomers of pyrrolidine derivatives from racemic starting materials, which is crucial for the synthesis of pharmaceutically active compounds. nih.gov

Synthesis of this compound-3,4-diol

The synthesis of pyrrolidine-3,4-diol (B51082) derivatives, valued for their role as glycosidase inhibitors, often begins with chiral precursors such as sugars. rsc.orgresearchgate.netnih.gov A common strategy involves the stereoselective construction of the pyrrolidine ring from materials like D-mannose, D-ribose, or L-fucose. rsc.orgresearchgate.netnih.gov

One established method employs the conjugate addition of ammonia (B1221849) to an aldonic ester, followed by cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net For the specific synthesis of this compound-3,4-diol, a hypothetical approach would start from a suitable 6-deoxy-sugar precursor to introduce one of the required methyl groups. The general steps of such a synthesis are outlined below.

A key synthetic strategy involves several critical transformations:

Organometallic Addition: An organometallic reagent, such as a Grignard reagent (e.g., MeMgCl), is added to a protected hemiacetalic sugar. researchgate.net This step establishes a new carbon-carbon bond, which will become one of the methyl groups on the pyrrolidine ring.

Activation and Displacement: The hydroxyl groups are activated, typically by conversion to mesylates using methanesulfonyl chloride (MsCl). researchgate.net This is followed by a nucleophilic displacement with an azide source, like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), which proceeds via an SN2 mechanism to introduce the nitrogen atom with an inversion of stereochemistry. researchgate.net

Reduction and Cyclization: The azide and other functional groups are reduced. For instance, catalytic hydrogenation (H₂, Pd/C) can reduce the azide to an amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. researchgate.netrsc.org

Deprotection: Finally, any protecting groups used to mask hydroxyl or amine functionalities during the synthesis are removed to yield the final diol product.

Table 1: General Synthetic Strategy for Pyrrolidine-3,4-diols

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Organometallic Addition to Sugar | MeMgCl, THF | Introduction of C-5 methyl group. |

| 2 | Hydroxyl Group Activation | MsCl, Pyridine | Conversion of OH to good leaving groups (mesylates). |

| 3 | Nucleophilic Displacement | NaN₃ or TMSN₃, DMF | Introduction of nitrogen for the pyrrolidine ring. |

| 4 | Reduction & Cyclization | H₂, Pd/C; DBU | Formation of the pyrrolidine ring. |

| 5 | Deprotection | Acidic or basic hydrolysis | Removal of protecting groups to yield the final product. |

This sequence allows for precise control over the stereochemistry at each new chiral center, making it a powerful tool for accessing specific stereoisomers of substituted pyrrolidine diols. researchgate.net

Synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic Acid

The synthesis of N-alkylated and C-5 substituted proline analogs is of significant interest in peptide chemistry and drug design. These modifications can enforce specific peptide conformations and enhance biological activity. nih.govthieme-connect.de The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid can be envisioned through the modification of a suitable proline or pyrrolidine precursor.

A general and effective method for the N-methylation of amino acids involves the formation of an intermediate 5-oxazolidinone (B12669149). acs.org This strategy prevents racemization and can be applied to a wide range of amino acids. The synthesis would proceed by first constructing the 5-methylpyrrolidine-2-carboxylic acid core, followed by N-methylation.

A plausible synthetic pathway is detailed below:

Starting Material: The synthesis could begin with a protected (S)-pyroglutamic acid or a related chiral lactam.

C-5 Methylation: The C-5 position can be methylated. One approach involves the reduction of the lactam carbonyl, followed by conversion of the resulting hydroxyl group into a good leaving group (e.g., a tosylate or iodide) and subsequent displacement with an organocuprate or a similar methyl-donating reagent. An alternative involves the reduction of the C-5 ester of a proline derivative to a hydroxymethyl group, which is then converted to an iodomethyl group and reduced via hydrogenolysis to the desired methyl group. google.com

N-Methylation via Oxazolidinone: The resulting (2S,5S)-5-methylpyrrolidine-2-carboxylic acid can then be N-methylated. The amino acid is first treated with an aldehyde (e.g., formaldehyde) to form a 5-oxazolidinone intermediate. This intermediate is subsequently reduced, often with a hydride source like sodium cyanoborohydride or through catalytic hydrogenation, to yield the N-methylated product. acs.org

Deprotection: The final step involves the removal of the carboxyl protecting group, typically an ester, via hydrolysis to give the target carboxylic acid.

Table 2: Proposed Synthetic Route for (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic Acid

| Step | Transformation | Typical Reagents | Intermediate Product |

|---|---|---|---|

| 1 | C-5 Functionalization | Reduction (e.g., LiBH₄), then activation (e.g., MsCl), then displacement (e.g., LiI) | (2S)-5-Iodomethylpyrrolidine-1-carboxylate |

| 2 | C-5 Methylation | Hydrogenolysis (H₂, Pd/C) | (2S,5S)-5-Methylpyrrolidine-1,2-dicarboxylate |

| 3 | N-Deprotection | TFA or HCl | (2S,5S)-5-Methylpyrrolidine-2-carboxylate |

| 4 | N-Methylation | Formaldehyde, followed by reduction (e.g., H₂, Pd/C or NaBH₃CN) | (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylate |

| 5 | Final Deprotection | Saponification (e.g., LiOH) | (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid |

Synthesis of 2,5-Diarylpyrrolidines and Related Analogs

Enantioenriched 2,5-disubstituted pyrrolidines, particularly diaryl analogs, are crucial as chiral ligands and organocatalysts. rsc.orgnih.gov Several powerful strategies have been developed for their stereocontrolled synthesis.

A highly modular and efficient method developed by Campos and coworkers involves the sequential bis-arylation of N-Boc-pyrrolidine. nih.gov This strategy allows for the rapid synthesis of both symmetrical and unsymmetrical 2,5-diarylpyrrolidines with high selectivity. This approach was successfully utilized by Trost to prepare phosphoramidite ligands for use in enantioselective cycloaddition reactions. nih.gov

Another powerful technique is a de novo synthesis from simple hydrocarbons, which involves two consecutive C(sp³)–H amination reactions. nih.gov This method, reported by Dauban, Darses, Saget, and coworkers, uses a rhodium(II) catalyst to achieve an asymmetric nitrene C–H insertion on 1,4-diarylbutane substrates. nih.gov This process demonstrates high regioselectivity and diastereoselectivity, leading to the formation of the trans-2,5-diarylpyrrolidine ring. nih.gov

Table 3: Comparison of Synthetic Methods for 2,5-Diarylpyrrolidines

| Method | Starting Material | Key Reagents/Catalyst | Key Features |

|---|---|---|---|

| Sequential Bis-arylation (Campos/Trost) | N-Boc-pyrrolidine | s-BuLi, (-)-Sparteine, ZnCl₂, Ar-I, Pd catalyst | Highly modular; allows for unsymmetrical products; high selectivity. nih.gov |

| De Novo C-H Amination (Dauban et al.) | 1,4-Diarylbutane | Chiral Rhodium(II) catalyst, Sulfonimidamide | High regioselectivity and diastereoselectivity; builds the ring from an acyclic precursor. nih.gov |

| Stereocontrolled Cyclization (Sasaki et al.) | Glycerol-derived bistriflate, Aminosulfone | n-BuLi | Stereospecific cyclization via two sequential SN2 displacements. nih.gov |

These methodologies provide versatile access to a wide range of 2,5-diarylpyrrolidines, which are pivotal in the development of new asymmetric transformations.

Preparation of Chiral Nitroxide Pyrrolidine Derivatives

Chiral nitroxides are stable free radicals that have found applications as spin labels, oxidation catalysts, and building blocks for magnetic materials. Synthesizing these molecules with high enantiopurity is a significant challenge.

A successful approach for creating a sterically hindered C₂-symmetric chiral pyrrolidine nitroxide was developed starting from an L-tartaric acid-derived nitrone. This method builds bulky spirocyclic groups adjacent to the nitroxide, which enhances its stability. The synthesis relies on an iterative sequence of intramolecular cycloadditions and organometallic additions to key nitrone intermediates.

The key steps of this synthetic strategy are:

Nitrone Formation: The synthesis begins with a pyrrolidine precursor derived from L-tartaric acid, which is oxidized to form a cyclic nitrone.

Iterative Additions and Cycloadditions: The core of the method involves a repeating sequence where an organometallic reagent adds to the nitrone, followed by oxidation back to a nitrone intermediate. This is then subjected to a completely regio- and stereoselective intramolecular 1,3-dipolar cycloaddition.

Final Oxidation: The final N-hydroxy pyrrolidine derivative is oxidized to the stable nitroxide radical.

This methodology provides a powerful way to construct complex, sterically shielded chiral nitroxides that exhibit high stability towards reduction. rsc.org

Table 4: Synthetic Sequence for a Chiral Pyrrolidine Nitroxide

| Step | Transformation | General Conditions | Purpose |

|---|---|---|---|

| 1 | Nitrone Formation | Oxidation of N-hydroxy-pyrrolidine precursor | Generation of the key reactive intermediate. |

| 2 | Organometallic Addition | Grignard or organolithium reagents | Introduction of spirocyclic moieties. |

| 3 | Intramolecular Cycloaddition | Thermally induced | Regio- and stereoselective formation of fused ring systems. |

| 4 | Final Oxidation to Nitroxide | e.g., with air or mild oxidizing agents | Generation of the stable radical. rsc.org |

Catalytic and Synthetic Applications of 2s,5s 2,5 Dimethylpyrrolidine

Role as a Chiral Building Block in Complex Molecular Architectures

The intrinsic chirality and C₂-symmetry of (2S,5S)-2,5-dimethylpyrrolidine make it a privileged scaffold in synthetic organic chemistry. acs.org It serves as a chiral building block, a starting material from which more complex, enantiomerically pure molecules can be constructed. Its well-defined stereochemistry is transferred to new, larger molecules during a synthesis, ensuring a specific and desired spatial arrangement of functional groups.

This application is particularly vital in medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on a single enantiomer. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and using this compound as a starting point provides a reliable method for introducing stereocenters with high fidelity. acs.org Synthetic strategies often leverage the amine functionality of the pyrrolidine for further elaboration, building out complex molecular frameworks from this core chiral unit. The C₂-symmetrical nature of this scaffold is a sought-after feature, often leading to high levels of stereocontrol in subsequent chemical transformations. acs.orgnih.gov

Use in Diastereoselective Organic Transformations (e.g., Mannich Reactions, Iodocyclization)

This compound and its derivatives are not only components of chiral ligands but are also employed as organocatalysts or key intermediates in diastereoselective transformations. Their C₂-symmetric structure is instrumental in controlling the formation of new stereocenters relative to existing ones.

A notable synthetic strategy that highlights the utility of this scaffold involves a sequence of a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring itself in a stereocontrolled manner. nih.govacs.org This approach, developed by Davis and co-workers, demonstrates how stereocontrol can be relayed through multiple synthetic steps. nih.govacs.org

The sequence proceeds as follows:

Diastereoselective Mannich Reaction: An enolate, for example from methyl acetate (B1210297), is added to a chiral sulfinimine. The chiral auxiliary on the imine nitrogen directs the nucleophilic attack, leading to the formation of the Mannich product with high diastereoselectivity. nih.govacs.org

Functional Group Manipulation: The resulting product undergoes further transformations. For instance, the sulfinyl group can be oxidized to a more stable sulfonamide, and the ester can be reduced to an aldehyde. nih.govacs.org

Iodocyclization: The aldehyde is then converted into an alkene, which subsequently undergoes an iodine-mediated cyclization. This intramolecular reaction forges the pyrrolidine ring, with the stereochemistry of the substituents being controlled by the existing stereocenters, resulting in a highly enantioenriched 2,5-disubstituted pyrrolidine. nih.govacs.org

This methodology underscores the power of using chiral auxiliaries to set stereocenters that then direct subsequent cyclization events.

Furthermore, pyrrolidine derivatives are widely used as organocatalysts in Mannich reactions. nih.gov They activate carbonyl compounds by forming enamines, which then react with imines. The chiral environment provided by the catalyst, such as one derived from this compound, dictates the facial selectivity of the enamine attack on the imine, leading to high diastereo- and enantioselectivity in the final product. nih.govrsc.org The development of one-pot nitro-Mannich/hydroamination cascades using gold and base catalysis further expands the utility of these reactions for synthesizing complex pyrrolidines. rsc.org

Table 2: Key Diastereoselective Reactions Involving the Pyrrolidine Scaffold

| Reaction | Key Feature | Stereochemical Control | References |

|---|---|---|---|

| Mannich Reaction | Formation of β-amino carbonyl compounds | Chiral auxiliary or organocatalyst directs the approach of the nucleophile. | nih.govacs.orgnih.gov |

| Iodocyclization | Intramolecular ring formation | Existing stereocenters on the acyclic precursor dictate the stereochemistry of the newly formed ring. | nih.govacs.org |

Research Avenues in Medicinal Chemistry and Materials Science Utilizing 2s,5s 2,5 Dimethylpyrrolidine

Application as an Intermediate in Pharmaceutical Research and Development

The pyrrolidine (B122466) ring is a prevalent motif in numerous FDA-approved drugs and natural products, valued for its ability to explore three-dimensional pharmacophore space and enhance physicochemical properties such as aqueous solubility. nih.govpharmablock.com The specific stereochemistry of (2S,5S)-2,5-dimethylpyrrolidine provides a fixed, C2-symmetric framework that is particularly advantageous in designing molecules with high target specificity.

Design and Synthesis of Novel Compounds with Therapeutic Potential

The synthesis of novel therapeutic agents often relies on the incorporation of chiral scaffolds to achieve desired biological activity. While broad research exists on pyrrolidine derivatives in drug discovery, the specific use of this compound as a starting material or key intermediate is a more specialized area of investigation. Its trans-configuration and defined stereocenters offer a rigid platform for the synthesis of complex molecules with controlled three-dimensional arrangements of functional groups. This is crucial for optimizing interactions with biological targets. nih.gov

For instance, the pyrrolidine scaffold is central to the development of various classes of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and anticancer drugs. nih.govebi.ac.uk The synthesis of N-substituted pyrrolidine-2,5-dione derivatives has been explored for their potential as multitarget anti-inflammatory agents. ebi.ac.uk Although not always starting from this compound itself, these studies highlight the therapeutic potential of the core pyrrolidine structure, for which this specific isomer can serve as a valuable chiral precursor.

Development of Pyrrolidine-Based Scaffolds for Drug Discovery

The development of molecular scaffolds is a cornerstone of modern drug discovery, providing a template for the systematic exploration of chemical space. The pyrrolidine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.gov The defined stereochemistry of this compound makes it an attractive starting point for creating libraries of chiral compounds for screening against various biological targets.

The three-dimensional nature of the pyrrolidine ring, a phenomenon sometimes referred to as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. nih.gov This can lead to the discovery of compounds with improved potency and selectivity. Research into pyrrolidine-containing drugs has demonstrated their effectiveness in a wide range of therapeutic areas, including as ACE inhibitors and protease inhibitors. pharmablock.com The incorporation of the this compound moiety can offer a strategic advantage in designing the next generation of these and other drug classes by providing a rigid and stereochemically defined core.

Synthesis and Characterization of Nicotine (B1678760) Analogs for Receptor Interaction Studies

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov The development of selective ligands for nAChR subtypes is a major goal in the pursuit of treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain types of addiction.

The synthesis of nicotine analogs with modified pyrrolidine rings is a key strategy for probing the structure-activity relationships at different nAChR subtypes. While specific studies detailing the synthesis of nicotine analogs directly from this compound are not abundant in the readily available literature, the principles of such an approach are well-established. The stereochemistry of the pyrrolidine ring is known to be a critical determinant of binding affinity and selectivity for nAChR subtypes. mdpi.com Therefore, utilizing a stereochemically pure building block like this compound would allow for the synthesis of conformationally restricted nicotine analogs, leading to a clearer understanding of the receptor's binding pocket and the development of more selective therapeutic agents.

Integration into Advanced Materials Science

The unique chiral and structural features of this compound also make it a valuable component in the field of materials science, particularly in the creation of materials with specific optical and self-assembling properties.

Synthesis of Chiral Organic Radical Liquid Crystalline Materials

Chiral liquid crystals are materials that exhibit a helical superstructure, a property that can be induced by doping a nematic liquid crystal with a chiral compound. researchgate.net These materials are of great interest for applications in displays and photonics. The introduction of a radical moiety into a liquid crystalline structure can impart additional magnetic or redox-active properties, leading to multifunctional materials.

The use of this compound as a chiral dopant offers a route to creating such advanced materials. Its defined stereochemistry can effectively induce a helical twist in a liquid crystal host. While direct reports on the synthesis of chiral organic radical liquid crystals specifically using this compound are still emerging, the foundational principles are in place. Research has shown that all-organic paramagnetic liquid crystals can be designed where the magnetic properties are coupled with the liquid crystalline phase behavior. mdpi.com The incorporation of a chiral, rigid unit like this compound into such systems is a promising strategy for developing new materials with unique magneto-optical properties.

Engineering of Low-Molecular-Weight Gelators

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. These materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation. Chirality is often a key factor in the self-assembly process, influencing the morphology and properties of the resulting gel.

The C2-symmetric and chiral nature of this compound makes it an excellent candidate for the core of a LMWG. By attaching appropriate functional groups, such as long alkyl chains or aromatic units, to the pyrrolidine scaffold, molecules can be designed that self-assemble through non-covalent interactions like hydrogen bonding and van der Waals forces. While the broader field of LMWGs is well-developed, the specific application of this compound in this context is an area of active research. The rigid and defined stereochemistry of this building block provides a predictable platform for designing gelators with tailored properties, such as specific solvent gelation and controlled release capabilities.

Computational and Theoretical Studies on 2s,5s 2,5 Dimethylpyrrolidine

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of (2S,5S)-2,5-dimethylpyrrolidine is not static; it undergoes dynamic conformational changes that are crucial to its function as a chiral auxiliary and ligand. Computational methods are pivotal in exploring the potential energy surface of this molecule.

The five-membered pyrrolidine (B122466) ring of this compound is not planar. Instead, it adopts a puckered conformation to relieve ring strain. The puckering is characterized by a dynamic process known as pseudorotation, which describes the continuous interconversion between various envelope and twist conformations. Molecular dynamics simulations allow for the mapping of this pseudorotation pathway, identifying the most stable conformations and the energy barriers between them. The two methyl groups in the trans configuration significantly influence the ring's conformational preferences, favoring specific puckered forms that minimize steric hindrance. Ring puckering analysis reveals that the primary conformations are the envelope and twist forms, with the exact geometry being a delicate balance of steric effects from the methyl substituents.

Electronic structure analysis provides fundamental insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of its electron-donating and accepting capabilities. The HOMO is typically localized on the nitrogen atom, reflecting its nucleophilic character, which is central to its role in catalysis. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.

The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the polarity of the bonds and the electrostatic potential of the molecule. The nitrogen atom carries a significant negative partial charge, making it a primary site for interaction with electrophiles and metal centers. The distribution of charges across the pyrrolidine ring and the methyl substituents is crucial for understanding its interaction with other molecules and its performance in creating a specific chiral environment during asymmetric synthesis.

Mechanistic Insights into Asymmetric Reactions via Computational Modeling

Computational modeling has been instrumental in elucidating the origin of stereoselectivity in reactions where this compound is used as a chiral auxiliary or ligand. acs.org By modeling the transition states of key reaction steps, chemists can understand why one stereoisomer is formed preferentially over another.

For instance, in metal-catalyzed reactions, computational studies can model the coordination of the pyrrolidine ligand to the metal center and the subsequent interactions with the substrates. These models can rationalize the observed stereoselectivity by comparing the energies of competing diastereomeric transition states. In one study, computational modeling of a diarylpalladium(II) complex helped to explain the stereoselectivity through a conrotatory motion of the aryl groups during C-C bond formation. acs.org These theoretical models are powerful predictive tools, guiding the design of more efficient and selective catalysts.

Receptor-Ligand Interaction Profiling through Molecular Docking

While direct molecular docking studies focused solely on the parent this compound are less common, the technique is widely applied to its derivatives, which are designed as ligands for biological targets. mdpi.comresearchgate.net Molecular docking simulations predict the preferred binding orientation of a ligand to a receptor, such as an enzyme or protein, and estimate the strength of the interaction. nih.govresearchgate.net

In studies involving derivatives of 2,5-dimethyl-1H-pyrrole, molecular docking has been used to understand how these molecules interact with the active sites of enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase. mdpi.comresearchgate.net These simulations reveal key binding interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the receptor's active site. researchgate.net For example, the pyrrole (B145914) core and its substituents can be positioned to maximize favorable interactions, explaining the observed inhibitory activity. mdpi.comresearchgate.net Such studies are crucial in structure-based drug design, enabling the rational optimization of ligand affinity and selectivity.

Table 1: Example of Molecular Docking Results for a Pyrrole Derivative (Note: This is a representative table based on typical docking studies of pyrrole-containing compounds)

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Enoyl ACP Reductase | 5a | - | - |

| Dihydrofolate Reductase (DHFR) | 5a | - | - |

| NDM-1 β-lactamase | Compound 12 | -6.6776 | - |

Data for specific pyrrole derivatives can be found in related literature. mdpi.comnih.gov

Force Field Parameterization and Energy Calculation Methodologies (e.g., OPLS 2005)

Accurate molecular mechanics simulations rely on well-parameterized force fields. A force field is a set of equations and associated parameters that describe the potential energy of a system of atoms and molecules. schrodinger.com The Optimized Potentials for Liquid Simulations (OPLS) family of force fields is widely used for organic molecules. nih.gov

The development of force field parameters for molecules like this compound involves fitting the model to high-level quantum mechanical calculations and experimental data. nih.govresearchgate.net This process ensures that the force field can accurately reproduce molecular geometries, conformational energies, and intermolecular interaction energies. For instance, torsional parameters for the dihedral angles within the pyrrolidine ring are critical for correctly modeling its puckering behavior. nih.gov

Modern iterations of the OPLS force field, such as OPLS3e, have expanded coverage for a wide range of drug-like molecules and offer improved accuracy for conformational propensities and binding energy predictions. The parameterization process often involves automated protocols like FFBuilder to develop parameters for novel chemical motifs. These advanced force fields are essential for conducting reliable molecular dynamics simulations and free energy calculations on systems containing this compound and its derivatives. schrodinger.com

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Scalable Synthetic Methodologies

The future production of (2S,5S)-2,5-dimethylpyrrolidine and its derivatives is increasingly tied to the principles of green chemistry. Researchers are actively pursuing more sustainable and scalable synthetic routes to move away from classical, often hazardous, multi-step procedures. A major thrust in this area is the development of biocatalytic and chemoenzymatic methods. These approaches leverage the inherent stereoselectivity of enzymes to establish the chiral centers of the pyrrolidine (B122466) ring in a more environmentally benign and efficient manner. For instance, the use of transaminases for the asymmetric synthesis of substituted pyrrolidines from chloroketones represents a significant advancement, offering high enantiomeric excess under mild conditions.

Furthermore, the adoption of continuous flow chemistry is another promising avenue for the scalable synthesis of pyrrolidine-based organocatalysts. Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for streamlined, automated production. The integration of these technologies is expected to make this compound and its derivatives more accessible and cost-effective for both academic research and industrial applications.

Exploration of Novel Catalytic Transformations with Enhanced Selectivity

While the utility of this compound-based catalysts in classic transformations like Michael additions and aldol (B89426) reactions is well-established, future research is focused on harnessing their potential in novel and more challenging catalytic processes. One of the exciting frontiers is the development of catalysts for photoredox and electrochemical reactions. By incorporating redox-active moieties into the pyrrolidine scaffold, scientists aim to create new catalytic systems that can harness light or electrical energy to drive unique chemical transformations, opening up new pathways for the synthesis of complex molecules.

The continuous quest for higher selectivity remains a driving force in this field. Efforts are underway to fine-tune the structure of this compound-based catalysts to achieve even greater levels of enantio- and diastereoselectivity. This includes the synthesis of derivatives with novel steric and electronic properties, as well as the exploration of cooperative catalysis, where the pyrrolidine catalyst works in concert with another catalyst, such as a metal complex or another organic molecule, to achieve unprecedented levels of control over the reaction outcome.

Rational Design of Next-Generation Pyrrolidine-Based Ligands and Organocatalysts

The design of future catalysts based on the this compound framework is becoming an increasingly rational and data-driven process. The trial-and-error approach to catalyst development is gradually being replaced by a more predictive strategy that relies on a deep understanding of reaction mechanisms and catalyst-substrate interactions. Computational chemistry and molecular modeling are playing a pivotal role in this transition.

By using computational tools, researchers can simulate reaction pathways, predict transition state geometries, and calculate energy barriers for different catalyst designs. This allows for the in silico screening of virtual catalyst libraries, identifying promising candidates for synthesis and experimental validation. This synergy between computational and experimental chemistry is accelerating the discovery of next-generation organocatalysts with tailored properties for specific applications. The focus is on creating catalysts that are not only highly selective but also more robust, efficient, and tolerant of a wider range of substrates and reaction conditions.

Expansion of Applications in Targeted Therapeutic Agents and Advanced Functional Materials

The unique structural and stereochemical features of the this compound core make it an attractive scaffold for applications beyond organocatalysis. In medicinal chemistry, this chiral building block is being explored for the synthesis of novel therapeutic agents. Its rigid, well-defined three-dimensional structure can be used to orient pharmacophoric groups in a precise manner, enabling highly specific interactions with biological targets like enzymes and receptors. This is particularly valuable in the design of drugs for cancer, infectious diseases, and neurological disorders, where target specificity is crucial for efficacy and minimizing side effects.

In the realm of materials science, pyrrolidine derivatives are being investigated for the creation of advanced functional materials. This includes the development of chiral polymers, where the stereochemistry of the pyrrolidine unit can impart unique optical or mechanical properties to the material. Another area of interest is the creation of pyrrolidine-based ionic liquids, which can serve as chiral solvents or catalysts in a variety of applications, from asymmetric synthesis to electrochemical devices.

Interdisciplinary Approaches Combining Synthetic Chemistry with Computational and Biological Sciences

The future of research on this compound and its derivatives lies in the convergence of multiple scientific disciplines. The most significant breakthroughs are expected to emerge from collaborative efforts that bridge the gap between synthetic chemistry, computational science, and biology. For example, the combination of high-throughput experimental screening with machine learning algorithms is poised to revolutionize the discovery of new catalysts and reactions. By analyzing large datasets of reaction outcomes, machine learning models can identify subtle structure-activity relationships and predict the performance of new catalyst designs.

Furthermore, a deeper integration with biological sciences will open up new avenues for the application of these compounds. This includes the use of this compound-based probes to study biological processes, as well as the development of new biocatalytic systems inspired by the principles of organocatalysis. By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile chiral building block and pave the way for a new generation of chemical technologies.

Q & A

Q. What are the recommended methods for synthesizing (2S,5S)-2,5-dimethylpyrrolidine with high enantiomeric purity?

A chiral resolution or asymmetric catalytic approach is typically employed. For example, biocatalytic methods using yeast strains (e.g., HD-5) have been adapted for related pyrrolidine derivatives to achieve high optical purity (≥95% ee) via stereoselective reduction of diketones like 2,5-hexanedione . Alternatively, chiral auxiliary strategies using (S)-(-)-1-phenylethylamine can induce stereocontrol during cyclization . Purity should be verified via chiral HPLC or polarimetry.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Use a combination of:

- Optical rotation : Compare observed [α]D values with literature data (e.g., [α]D20 = −48.7° for structurally similar pyrrolidine derivatives ).

- NMR spectroscopy : Analyze coupling constants (J values) between protons on C2 and C5 to confirm cis stereochemistry.

- X-ray crystallography : Definitive confirmation via single-crystal diffraction if crystalline derivatives are accessible .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (flammable liquid, UN 1993) .

- Protective gear : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers under inert gas (e.g., N2) at ≤4°C, away from oxidizers and acids due to incompatibility .

- Spill management : Neutralize with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives in asymmetric synthesis?

Discrepancies may arise from impurities (e.g., residual solvents) or competing reaction pathways. To address this:

- Purification : Re-crystallize or use column chromatography to achieve ≥95% purity (verified via GC-MS) .

- Kinetic studies : Perform time-resolved NMR or in situ IR to identify intermediates or byproducts .

- Computational modeling : Use DFT calculations to compare energy barriers of competing stereochemical pathways .

Q. How does the pyrrolidine ring conformation influence the compound’s reactivity in organocatalysis?

The cis-2,5-dimethyl configuration enforces a rigid chair-like conformation, enhancing enantioselectivity in Michael additions or aldol reactions. Key methodologies:

- Conformational analysis : Use variable-temperature NMR to study ring puckering dynamics.

- Substituent effects : Compare catalytic performance with 2,5-diphenylpyrrolidine derivatives (Table 2 in ).

- Solvent screening : Polar aprotic solvents (e.g., DCM) stabilize transition states via dipole interactions .

Q. What computational tools are effective for predicting the pharmacological activity of this compound-based peptidomimetics?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like dihydrotetrabenazine (Ki values reported for related analogs ).

- MD simulations : Analyze backbone flexibility and hydrogen-bonding patterns over 100-ns trajectories (AMBER or GROMACS).

- QSAR models : Corrogate substituent effects (e.g., methyl vs. benzyl groups) on bioactivity .

Q. How can enantiomeric excess (ee) be optimized in large-scale syntheses of this compound?

- Biocatalytic scale-up : Adapt immobilized yeast cells (e.g., in alginate beads) for continuous-flow bioreactors, achieving >90% ee with 2,5-hexanedione substrates .

- Chiral chromatography : Use simulated moving bed (SMB) systems for industrial-scale separation of enantiomers.

- Process monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time ee tracking .

Methodological Notes

- Analytical references : Purity and structural data for this compound hydrochloride (CAS 138133-34-3) are available in commercial catalogs (e.g., A503862, 95% purity via HPLC ).

- Contradictory data : Cross-validate melting points and spectral profiles against multiple sources (e.g., NIST Chemistry WebBook ).

- Safety compliance : Follow GHS guidelines for labeling and SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.